molecular formula C28H38F3N5O2 B613818 维克维罗 CAS No. 306296-47-9

维克维罗

货号 B613818
CAS 编号: 306296-47-9
分子量: 533.6 g/mol
InChI 键: CNPVJJQCETWNEU-CYFREDJKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

  1. 治疗经验丰富的 HIV-1 患者的疗效:维克维罗在 HIV-1 感染的治疗经验丰富的患者中,通过 24 周表现出有效的病毒抑制。维克维罗与恶性肿瘤的关系仍不确定,需要在治疗经验丰富的患者中进一步开发 (Gulick 等人,2007 年)

  2. 新发 HIV 耐药性的特征:在经历病毒学失败的治疗未经治疗的受试者中,研究发现,只有一小部分治疗失败与趋向性改变或对维克维罗的敏感性降低有关 (McNicholas 等人,2010 年)

  3. 维克维罗的发现和表征:本研究详细阐述了维克维罗对遗传多样性和耐药的 HIV-1 分离株的有效、广谱活性。它还展示了与其他抗逆转录病毒类药物联合使用的协同抗 HIV 活性 (Strizki 等人,2005 年)

  4. HIV 感染成年人的药代动力学和安全性:维克维罗在所有剂量组中耐受性良好,并导致血浆 HIV RNA 显着下降,支持每日一次给药 (Schürmann 等人,2007 年)

  5. 体外代谢和抑制潜力:本研究调查了维克维罗在人肝微粒体中的代谢,深入了解了它与各种细胞色素 P450 酶的相互作用 (Ghosal 等人,2005 年)

  6. CCR5 HIV-1 感染的治疗经验丰富的受试者的疗效:维克维罗加优化的背景疗法在治疗经验丰富的受试者的 II 期试验中显示出显着的疗效和耐受性 (Caseiro 等人,2012 年)

  7. 三年的安全性和有效性:本研究强调了维克维罗的安全性以及通过三年的随访实现持续的病毒学抑制,强调了其在治疗 HIV-1 感染方面的潜在临床效用 (Wilkin 等人,2010 年)

安全和危害

Vicriviroc has been found to be safe and demonstrates sustained virologic suppression through 3 years of follow-up4. However, malignancies occurred in 6 subjects randomized to vicriviroc and in 2 to placebo5. The relationship of vicriviroc to malignancy is uncertain5.


属性

IUPAC Name

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38F3N5O2/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3/h6-9,18-19,24H,10-17H2,1-5H3/t19-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPVJJQCETWNEU-CYFREDJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40897719
Record name Vicriviroc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40897719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Vicriviroc is a once daily oral inhibitor of CCR5. It noncompetitively binds to a hydrophobic pocket between transmembrance helices by the extracellular side of CCR5. This allosteric antagonism causes a conformational change in the protein preventing binding of gp120 to CCR5. This prevents the entry of HIV into the cell.
Record name Vicriviroc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06652
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Vicriviroc

CAS RN

306296-47-9, 394730-30-4
Record name Vicriviroc
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306296-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vicriviroc [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0306296479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SCH-D (Old RN)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394730304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vicriviroc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06652
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vicriviroc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40897719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VICRIVIROC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL515DW4QS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
P Revill, M Bayes, J Bozzo, N Serradell… - Drugs of the …, 2007 - access.portico.org
… for vicriviroc compared to vicriviroc alone. This is consistent with the observed in vitro CYP3A4-mediated metabolism of vicriviroc (24). The metabolism and excretion of vicriviroc were …
Number of citations: 5 access.portico.org
CJ Hoesley, BA Chen, PL Anderson… - Clinical Infectious …, 2019 - academic.oup.com
Background Vaginal rings (VR) containing antiretroviral (ARV) drugs can be utilized for prevention of human immunodeficiency virus (HIV) with potential for improved adherence …
Number of citations: 26 academic.oup.com
RM Gulick, Z Su, C Flexner, MD Hughes… - The Journal of …, 2007 - academic.oup.com
… : placebo recipients added vicriviroc 10 mg daily; vicriviroc 5 mg recipients increased vicriviroc to 10 mg; and vicriviroc 10 and 15 mg recipients continued vicriviroc at the same doses. …
Number of citations: 307 academic.oup.com
D Schürmann, G Fätkenheuer, J Reynes, C Michelet… - Aids, 2007 - journals.lww.com
… Forty-eight HIV-infected individuals were enrolled sequentially to dose groups of vicriviroc: 10, 25 and 50 mg twice a day, and were randomly assigned within group to receive vicriviroc …
Number of citations: 103 journals.lww.com
TJ Wilkin, Z Su, A Krambrink, J Long… - Journal of acquired …, 2010 - ncbi.nlm.nih.gov
… of DM virus after vicriviroc initiation: 8 at … vicriviroc, 5 (22%) had emergence of DM virus with vicriviroc use. One of eight subjects with emergence of DM virus after 14 days of vicriviroc …
Number of citations: 33 www.ncbi.nlm.nih.gov
OM Klibanov - Curr Opin Investig Drugs, 2009 - researchgate.net
… As previously observed, the addition of ritonavir to vicriviroc significantly increased vicriviroc … and vicriviroc resulted in 81 and 67% decreases in AUC and Cmax values of vicriviroc, …
Number of citations: 27 www.researchgate.net
JM Strizki, C Tremblay, S Xu, L Wojcik… - Antimicrobial agents …, 2005 - Am Soc Microbiol
… Similar techniques were used to evaluate the pharmacokinetic properties of vicriviroc in this study. Briefly, male rats (groups of three) were dosed with [ 3 H]vicriviroc at 10 mg/kg of body …
Number of citations: 302 journals.asm.org
J van Lunzen - Entry Inhibitoren: Neue Formen der HIV-Therapie, 2008 - Springer
… Vicriviroc-Arme abgebrochen werden. Hier war es signifikant häufiger zu einem virologischen Versagen unter Vicriviroc (… auf, dass insbesondere die Vicriviroc-Arme mit den niedrigeren …
Number of citations: 3 link.springer.com
MM Caseiro, M Nelson, RS Diaz, J Gathe… - Journal of Infection, 2012 - Elsevier
… /mL HIV RNA was higher in those receiving vicriviroc compared with PBO (70% vs 55%, p = … when vicriviroc was added to OBT. However, given the efficacy results of earlier vicriviroc …
Number of citations: 39 www.sciencedirect.com
JCC Lenz, JK Rockstroh - Expert Opinion on Drug Metabolism & …, 2010 - Taylor & Francis
… and clinical data of vicriviroc are presented. Moreover, the potential role of vicriviroc in the growing HIV armamentarium is discussed. Take home message: Vicriviroc is being developed …
Number of citations: 12 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。